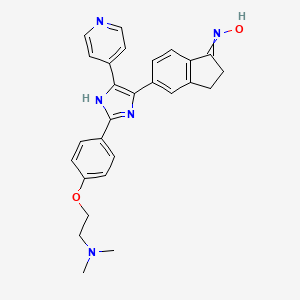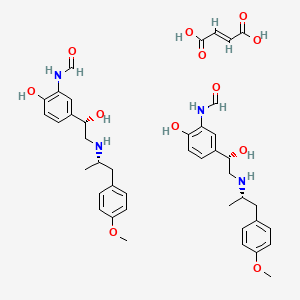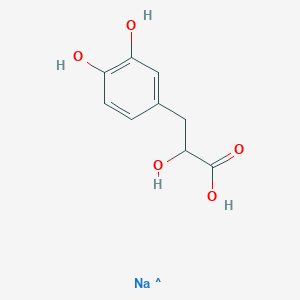
C9H9NaO5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C9H9NaO5 sodium syringate . It is a sodium salt of syringic acid, which is a phenolic compound. Sodium syringate is a white crystalline powder that is soluble in water and methanol but insoluble in chloroform and ether . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium syringate can be synthesized through the neutralization of syringic acid with sodium hydroxide. The reaction typically involves dissolving syringic acid in water and then adding a stoichiometric amount of sodium hydroxide to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of sodium syringate. The product is then isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent .
Industrial Production Methods
In industrial settings, sodium syringate is produced on a larger scale using similar methods. The process involves the use of high-purity syringic acid and sodium hydroxide, with careful control of reaction conditions to ensure high yield and purity of the final product. The industrial production process may also involve additional purification steps, such as filtration and drying, to obtain a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium syringate undergoes various chemical reactions, including:
Oxidation: Sodium syringate can be oxidized to form syringaldehyde or other oxidized derivatives.
Reduction: It can be reduced to form syringol or other reduced derivatives.
Substitution: Sodium syringate can undergo substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions. The reactions are often carried out in the presence of a base or acid catalyst.
Major Products
Oxidation: Syringaldehyde, syringic acid derivatives.
Reduction: Syringol, reduced phenolic compounds.
Substitution: Alkylated or acylated syringate derivatives.
Scientific Research Applications
Sodium syringate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Sodium syringate is used in studies of plant metabolism and as a model compound for studying phenolic compounds in plants.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties. It is being investigated for its role in protecting against oxidative stress and inflammation-related diseases.
Industry: Sodium syringate is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium syringate involves its ability to scavenge free radicals and inhibit oxidative stress. It exerts its effects by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. Sodium syringate also modulates various signaling pathways involved in inflammation and oxidative stress, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparison with Similar Compounds
Similar Compounds
Syringic Acid: The parent compound of sodium syringate, with similar antioxidant properties.
Syringaldehyde: An oxidized derivative of syringic acid, used in organic synthesis and as a flavoring agent.
Syringol: A reduced derivative of syringic acid, used in the production of fragrances and as a chemical intermediate.
Uniqueness
Sodium syringate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for various applications compared to its parent compound, syringic acid. Its enhanced solubility and stability make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H10NaO5 |
|---|---|
Molecular Weight |
221.16 g/mol |
InChI |
InChI=1S/C9H10O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8,10-12H,4H2,(H,13,14); |
InChI Key |
YXLCOEUOEJLZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B10761755.png)
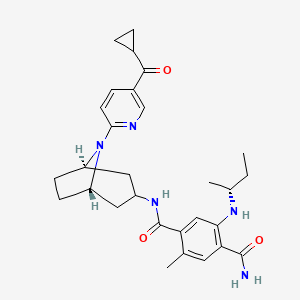
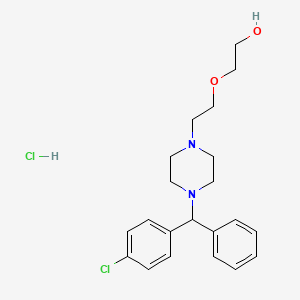
![disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate](/img/structure/B10761777.png)
![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B10761781.png)
![1-(3,5-dimethyl-1-phenyl-4-pyrazolyl)-N-[4-(phenylmethyl)-1-piperazinyl]methanimine](/img/structure/B10761782.png)
![N1-[8-(5-cyclopropanecarbonylpyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methyl-5-(sec-butylamino)benzene-1,4-dicarboxamide](/img/structure/B10761783.png)
![(1Z)-5-(2-{4-[2-(dimethylamino)ethoxy]phenyl}-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime](/img/structure/B10761791.png)
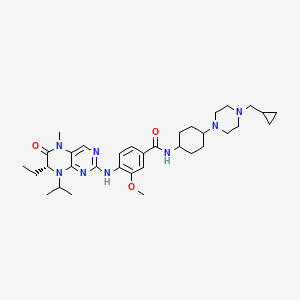
![4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate](/img/structure/B10761799.png)

![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride](/img/structure/B10761840.png)
